6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
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Overview
Description
6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a heterocyclic compound with the molecular formula C5H5ClN4O2. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and plant biology .
Synthetic Routes and Reaction Conditions:
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Iron Powder Reduction Method:
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Palladium-Catalyzed Amination:
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Triethylamine Method:
Reactants: 4,6-dichloro-5-nitropyrimidine, amine, triethylamine.
Solvent: Tetrahydrofuran.
Conditions: The amine is added portion-wise to a stirred solution of 4,6-dichloro-5-nitropyrimidine and triethylamine in tetrahydrofuran at 0°C. The solution is stirred between 0°C and room temperature for 2 hours. Water is added, and the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over sodium sulfate, and evaporated.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
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Reduction:
Reagents: Iron powder, acetic acid.
Conditions: Room temperature, 3 hours.
Products: Reduced derivatives of the nitro group.
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Substitution:
Reagents: Amines, palladium catalyst, R-BINAP, potassium carbonate.
Conditions: Room temperature, 3.5 hours.
Products: Substituted pyrimidine derivatives.
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Amination:
Reagents: Amines, triethylamine.
Conditions: 0°C to room temperature, 2 hours.
Products: Aminated pyrimidine derivatives.
Common Reagents and Conditions:
Iron powder and acetic acid: for reduction reactions.
Amines, palladium catalyst, R-BINAP, and potassium carbonate: for substitution reactions.
Amines and triethylamine: for amination reactions.
Major Products:
- Reduced derivatives of the nitro group.
- Substituted pyrimidine derivatives.
- Aminated pyrimidine derivatives.
Scientific Research Applications
6-Chloro-N-methyl-5-nitro-4-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Plant Biology: It acts as a cytokinin, promoting shoot growth and stimulating the production of ethylene and cytokinins in plant tissue culture.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Safety and Hazards
The safety information for “6-Chloro-N-methyl-5-nitro-4-pyrimidinamine” indicates that it is dangerous . The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . Precautionary measures include wearing protective clothing and seeking medical advice if you feel unwell .
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Cytokinin Activity: In plant biology, it promotes shoot growth by stimulating cytokinin production and ethylene synthesis.
Pharmacological Activity: In medicinal chemistry, it acts as a precursor for the synthesis of compounds that target various biological pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
4,6-Dichloro-5-nitropyrimidine: A precursor used in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: Another pyrimidine derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a cytokinin in plant tissue culture and its utility in medicinal chemistry as a building block for pharmacologically active compounds set it apart from other similar pyrimidine derivatives .
Properties
IUPAC Name |
6-chloro-N-methyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNZFOBWVEBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381303 |
Source
|
Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23126-82-1 |
Source
|
Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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